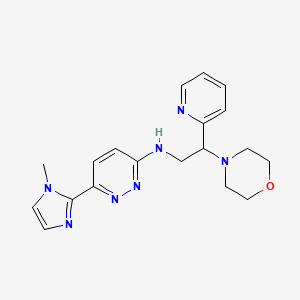

6-(1-甲基-1H-咪唑-2-基)-N-(2-吗啉-4-基-2-吡啶-2-基乙基)吡啶-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 6-(1-Methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine often involves routes that take advantage of the reactivity of heterocyclic amidines and isocyanides, catalyzed by metal triflates such as Ga(OTf)3, to obtain imidazo[1,2-a]pyridines in moderate to good yields (Yang et al., 2015). Additionally, water-mediated syntheses and silver-catalyzed aminooxygenation methods have been developed for the synthesis of related compounds, highlighting the versatility and wide range of methodologies available for constructing such complex molecules (Mohan et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been extensively analyzed through various techniques, including crystallography and Hirshfeld surface analysis. These studies provide insights into the spatial arrangement of atoms and the interactions that stabilize their structures. For example, analysis of imidazo[1,2-a]pyridine derivatives has revealed how substituents influence molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

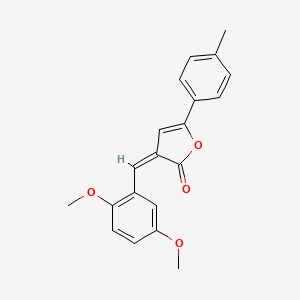

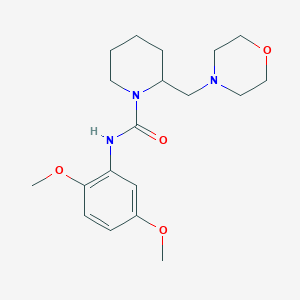

Chemical reactions involving 6-(1-Methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine derivatives typically exploit the reactivity of their heterocyclic components. For instance, aminomethylation reactions, where morpholino- and piperidinomethyl groups are introduced, have been shown to proceed at specific positions on the heterocycle, demonstrating the compound's reactivity and potential for derivatization (Saldabol et al., 1971).

科学研究应用

合成与催化

有机化学中的研究展示了涉及咪唑基和吡啶-3-胺衍生物的创新合成途径。例如,通过“水介导”加氢胺化和银催化的氨基氧化合成咪唑并[1,2-a]吡啶展示了这些化合物在环境无害条件下创建复杂有机结构的潜力 (Darapaneni Chandra Mohan 等,2013)。此外,由连续亲核取代反应开发的多取代吡啶酮突出了吡啶-3-胺衍生物在药物发现和材料科学中的多功能性 (Graham Pattison 等,2009)。

生物学评估

衍生自吡啶-3-胺的化合物因其生物活性而被探索,例如它们作为镇痛剂的潜力。5-氨基-3-芳基-1-(6'-氯吡啶-3'-基)吡唑及其衍生物的设计、合成和评估显示出有希望的镇痛特性,表明这些化合物的治疗潜力 (R. Aggarwal 等,2020)。

材料科学和染料合成

材料科学领域受益于咪唑基和吡啶-3-胺衍生物的独特特性。1,8-萘酐的氨基衍生物和合成聚纤维的衍生染料展示了如何利用这些化合物生产在聚酯上具有良好着色和牢固性特性的染料,展示了它们在纺织工程中的应用 (A. T. Peters 等,1985)。

抗癌活性

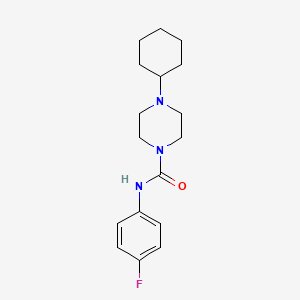

探索咪唑并[1,2-a]吡啶和吡啶-3-胺衍生物的抗癌活性强调了它们在药物化学中的潜力。哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的高效合成,以及随后的抗癌活性评估,突出了这些化合物作为开发新治疗剂的基础的能力 (Sandeep Kumar 等,2013)。

先进的光学特性

对具有给电子氨基基团的三杂环体系的结构依赖性和环境响应光学特性的研究,包括咪唑基和吡啶-3-胺衍生物,提供了对其在创建具有定制光学特性的先进材料中的应用的见解 (J. Palion-Gazda 等,2019)。

属性

IUPAC Name |

6-(1-methylimidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O/c1-25-9-8-21-19(25)16-5-6-18(24-23-16)22-14-17(15-4-2-3-7-20-15)26-10-12-27-13-11-26/h2-9,17H,10-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMCJQAMDLRNQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2=NN=C(C=C2)NCC(C3=CC=CC=N3)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![3-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methoxy}pyridin-2-amine](/img/structure/B5501019.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)

![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]propanamide](/img/structure/B5501045.png)

![3,7-dimethyl-11-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5501079.png)

![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)

![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)